Crinamin
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Overview
Description
Crinamine is an alkaloid.
Scientific Research Applications
Anticancer Properties
Crinamin, a compound found in Crinum asiaticum, has shown promising results in cancer research. A study demonstrated that crinamin was more cytotoxic to cervical cancer cells than to normal cells. It effectively inhibited tumor spheroid growth and induced apoptosis without causing DNA double-strand breaks, unlike cisplatin. Crinamin also showed anti-angiogenic activities, suppressing the secretion of VEGF-A protein in cervical cancer cells and inhibiting blood vessel development in zebrafish embryos. This highlights crinamin's potential as an alternative compound for cervical cancer chemoprevention and therapy (Khumkhrong et al., 2019).
Antibacterial Activity
Research on Crinum jagus, which contains crinamine, revealed its strong antibacterial properties. It was found that crinamine, among other alkaloids from the plant, exhibited significant antibacterial activity. This suggests its potential use in developing new antibacterial agents (Adesanya et al., 1992).
Antimalarial and Cytotoxic Effects
Crinamine was also identified as one of the principal cytotoxic and antimalarial constituents in Crinum amabile. This points to its potential in developing treatments against malaria and in cytotoxic therapies (Likhitwitayawuid et al., 1993).
Inhibition of Hypoxia-Inducible Factors
A study focusing on Crinum asiaticum var. japonicum found that crinamine inhibited hypoxia-inducible factor-1 (HIF-1) activity, which is crucial in tumor progression and survival under hypoxic conditions. This finding suggests a potential role of crinamine in cancer therapy, particularly in targeting the HIF-1 pathway (Kim et al., 2006).
properties
CAS RN |
639-41-8 |
---|---|
Product Name |
Crinamin |
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15-,16-,17-/m0/s1 |
InChI Key |
YGPRSGKVLATIHT-SPOWBLRKSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O |
SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
synonyms |
crinamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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